

An In-depth Technical Guide to 4-(2-Chloroethyl)acetophenone

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Compound of Interest

Compound Name: 4-(2-chloroethyl)acetophenone

Cat. No.: B1360308

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
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethyl)acetophenone, a substituted aromatic ketone, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical structure, featuring a reactive chloroethyl group and a ketone functional group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and its role in medicinal chemistry.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides a unique and unambiguous identifier based on its chemical structure.

Identifier	Value
CAS Number	69614-95-5[1]
IUPAC Name	4'-(β-Chloroethyl)acetophenone[1]
Synonyms	1-(4-(2-Chloroethyl)phenyl)ethanone
Molecular Formula	C ₁₀ H ₁₁ ClO[1]
Molecular Weight	182.65 g/mol [1]
Chemical Structure	 Chemical structure of 4-(2-Chloroethyl)acetophenone

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **4-(2-chloroethyl)acetophenone** is essential for its identification, purification, and characterization in a laboratory setting.

Property	Value	Source
Physical State	Solid	-
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Mass Spectrum (EI)	Major peaks at m/z 167, 149, 131, 103, 77	NIST[1]
Infrared (IR) Spectrum	Characteristic C=O stretch (~1680 cm ⁻¹), C-Cl stretch	NIST[1]
¹ H NMR Spectrum	Expected signals for aromatic protons, acetyl protons, and chloroethyl protons	-
¹³ C NMR Spectrum	Expected signals for aromatic carbons, carbonyl carbon, acetyl carbon, and chloroethyl carbons	-

Note: Experimentally determined values for melting point, boiling point, density, and detailed NMR spectra are not readily available in the public domain and would require experimental determination or access to proprietary databases.

Synthesis of 4-(2-Chloroethyl)acetophenone

The primary method for the synthesis of **4-(2-chloroethyl)acetophenone** is through the Friedel-Crafts acylation of (2-chloroethyl)benzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

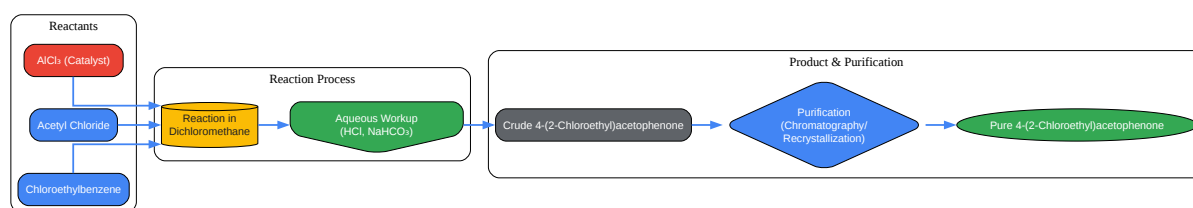
- (2-Chloroethyl)benzene

- Acetyl chloride (CH_3COCl)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2) or another suitable inert solvent
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane.
- Cool the suspension in an ice bath to $0\text{ }^\circ\text{C}$.
- Slowly add acetyl chloride to the stirred suspension.
- To this mixture, add (2-chloroethyl)benzene dropwise via a dropping funnel, maintaining the temperature at $0\text{ }^\circ\text{C}$.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **4-(2-chloroethyl)acetophenone** by column chromatography on silica gel or by recrystallization from a suitable solvent system.



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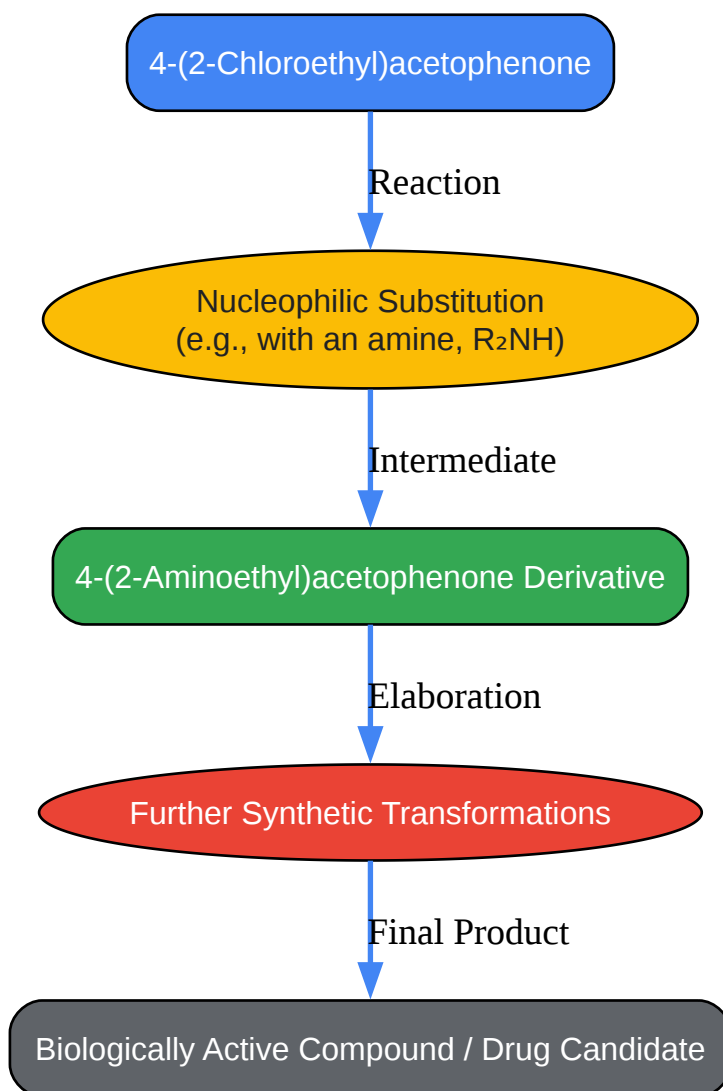
*General workflow for the synthesis of **4-(2-chloroethyl)acetophenone**.*

Applications in Drug Development

Acetophenone derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical agents. While specific, direct evidence of **4-(2-chloroethyl)acetophenone**'s use in the synthesis of blockbuster drugs like Raloxifene or Netupitant is not prominently documented in publicly available literature, its structure suggests it is a highly plausible precursor for various pharmacologically active molecules. The chloroethyl group can be readily converted to other functional groups, such as amines or ethers, through nucleophilic substitution reactions. This versatility makes it a valuable starting material for building the core structures of many drug candidates.

For instance, the 4-(2-aminoethyl)phenyl ketone substructure is found in several biologically active compounds. **4-(2-Chloroethyl)acetophenone** can serve as a direct precursor to this

moiety through reaction with ammonia or other primary and secondary amines.



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Potential synthetic utility in drug development.

Potential Biological Significance and Signaling Pathways

While the biological activity of **4-(2-chloroethyl)acetophenone** itself has not been extensively studied, many of its derivatives, particularly chalcones synthesized from acetophenones, exhibit a broad range of pharmacological effects. These include anti-inflammatory,

antimicrobial, and anticancer activities. The underlying mechanisms of action for these derivatives often involve the modulation of various signaling pathways.

For example, chalcone derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. In the context of cancer, some acetophenone-derived compounds have been found to interfere with critical signaling pathways that regulate cell proliferation, survival, and metastasis, such as the NF- κ B and MAPK/ERK pathways.

It is plausible that novel compounds synthesized from **4-(2-chloroethyl)acetophenone** could be designed to target specific components of these or other disease-related signaling pathways. However, this remains an area for future research and development.

Conclusion

4-(2-Chloroethyl)acetophenone is a chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via Friedel-Crafts acylation is a standard and scalable process. The reactivity of its chloroethyl group provides a handle for the introduction of diverse functionalities, enabling the creation of a wide range of derivatives. While detailed biological studies on this specific compound are lacking, the known pharmacological activities of related acetophenone derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. Further research into the synthesis of novel compounds from **4-(2-chloroethyl)acetophenone** and the evaluation of their biological activities is warranted to fully explore its potential in medicinal chemistry.

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References

- 1. 4'-(β -Chloroethyl)acetophenone [webbook.nist.gov]
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